molecular formula C8H6Cl2O3 B13940757 (3,5-Dichloro-4-hydroxyphenyl)acetic acid

(3,5-Dichloro-4-hydroxyphenyl)acetic acid

Cat. No.: B13940757
M. Wt: 221.03 g/mol
InChI Key: WKGVWIDAQMUITK-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as glacial acetic acid, at a controlled temperature to ensure selective chlorination at the 3 and 5 positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-dichloro-4-hydroxybenzoic acid, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, by binding to specific transport proteins and altering their function . This can lead to changes in plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dichloro-4-hydroxyphenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

2-(3,5-dichloro-4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGVWIDAQMUITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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